molecular formula C4H9ClN2OS B15378353 1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine CAS No. 20570-04-1

1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine

Cat. No.: B15378353
CAS No.: 20570-04-1
M. Wt: 168.65 g/mol
InChI Key: IWEWOXQVXPPZAT-UHFFFAOYSA-N
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Description

1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine is a useful research compound. Its molecular formula is C4H9ClN2OS and its molecular weight is 168.65 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine, a member of the sulfonylhydrazine class, has garnered attention for its potential antitumor properties. This compound is structurally related to other hydrazine derivatives that have demonstrated significant biological activity, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C₅H₁₃ClN₂O₂S
  • Molecular Weight : 196.69 g/mol
  • Structure : The compound features a chloropropyl group attached to a sulfinylhydrazine moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects involves the generation of reactive intermediates that alkylate DNA. This leads to the formation of DNA cross-links and subsequent cell death. The activation of this compound generates chloroethylating species that target the O(6)-position of guanine in DNA, resulting in cytotoxicity.

Key Mechanisms:

  • Alkylation of DNA : The formation of DNA cross-links impedes replication and transcription, leading to cell cycle arrest and apoptosis.
  • Inhibition of DNA Repair Enzymes : The compound inhibits O(6)-alkylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing alkylated DNA, thereby enhancing the cytotoxic effects.

Efficacy in Preclinical Models

This compound has shown promising results in various murine models:

Tumor TypeAdministration RouteEfficacyReference
L1210 LeukemiaIntraperitonealLong-term survivors at multiple doses
B16 MelanomaIntravenousSignificant tumor regression
M109 Lung CarcinomaOralHigh efficacy against established tumors
Human Glioblastoma U251SubcutaneousComplete regression in 100% of treated mice

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Study on L1210 Leukemia :
    • Mice treated with varying doses showed a significant reduction in tumor burden.
    • A single bolus administration resulted in long-term survival without significant bone marrow depression .
  • Glioblastoma Treatment :
    • In xenograft models, administration led to complete regression of tumors, showcasing the compound's ability to penetrate the blood-brain barrier effectively .
  • Combination Therapies :
    • When used in conjunction with other chemotherapeutic agents, enhanced efficacy was observed, indicating potential for combination therapy strategies .

Safety and Toxicity

The safety profile of this compound appears favorable compared to traditional chemotherapeutics. Studies indicate a wider margin of safety with minimal adverse effects on bone marrow function, making it an attractive candidate for further clinical evaluation.

Properties

CAS No.

20570-04-1

Molecular Formula

C4H9ClN2OS

Molecular Weight

168.65 g/mol

IUPAC Name

2-chloro-N-methyl-N-(sulfinylamino)propan-1-amine

InChI

InChI=1S/C4H9ClN2OS/c1-4(5)3-7(2)6-9-8/h4H,3H2,1-2H3

InChI Key

IWEWOXQVXPPZAT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)N=S=O)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.